Diethyl benzylmalonate CAS number and properties
Diethyl benzylmalonate CAS number and properties
An In-depth Technical Guide to Diethyl Benzylmalonate
Introduction
Diethyl benzylmalonate (CAS No. 607-81-8) is a diester of malonic acid that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring a reactive methylene (B1212753) group activated by two adjacent ester functionalities, makes it a versatile building block for the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a particular focus on its role in drug discovery and development for researchers, scientists, and pharmaceutical professionals.
Chemical and Physical Properties
Diethyl benzylmalonate is a clear, colorless to pale yellow liquid at room temperature.[1][3][4] It is characterized by a mild, fruity odor, though some sources also describe it as odorless.[1][5] It is sparingly soluble or immiscible in water but demonstrates good solubility in common organic solvents such as ethanol (B145695), acetone, ether, chloroform, and methanol.[1][3][5][6]
Table 1: Physical and Chemical Properties of Diethyl Benzylmalonate
| Property | Value | Source(s) |
| CAS Number | 607-81-8 | [1][3][7] |
| Molecular Formula | C₁₄H₁₈O₄ | [1][3][8] |
| Molecular Weight | 250.29 g/mol | [1][8] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3][4][8] |
| Boiling Point | 162-163 °C at 10 mmHg | [5][6][8][9] |
| Density | 1.064 g/mL at 25 °C | [6][8][9] |
| Refractive Index | n²⁰/D 1.486 | [6][8][9] |
| Flash Point | 112 °C (233.6 °F) | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][3] |
| IUPAC Name | Diethyl 2-benzylpropanedioate | [4][7] |
| Synonyms | Benzylmalonic acid diethyl ester, (Phenylmethyl)propanedioic acid diethyl ester | [8] |
Synthesis of Diethyl Benzylmalonate
The most common method for preparing diethyl benzylmalonate is through the malonic ester synthesis pathway.[1] This involves the alkylation of diethyl malonate with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. The reaction is conducted in the presence of a strong base, typically sodium ethoxide, which deprotonates the α-carbon of diethyl malonate to form a nucleophilic enolate ion.[1][2] This enolate then undergoes a nucleophilic substitution reaction with the benzyl halide to yield the final product.
Figure 1: General workflow for the synthesis of diethyl benzylmalonate.
Experimental Protocol: Synthesis from Diethyl Malonate and Benzyl Chloride
The following protocol is adapted from a procedure described in Organic Syntheses.[10]
Materials:
-
Absolute ethanol (2.5 L)
-
Sodium metal (115 g, 5 gram atoms)
-
Diethyl malonate (830 g, 5.18 moles)
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Benzyl chloride (632 g, 5 moles)
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5-L three-necked flask, mercury-sealed stirrer, reflux condenser, dropping funnel
Procedure:
-
Sodium Ethoxide Preparation: To 2.5 L of absolute ethanol in a 5-L three-necked flask, add 115 g of sodium cut into small slices. The reaction is exothermic and should be managed accordingly. Allow all the sodium to react to form sodium ethoxide.
-
Addition of Diethyl Malonate: Once the sodium has fully reacted, add 830 g of diethyl malonate through a dropping funnel in a steady stream.
-
Alkylation: Follow with the dropwise addition of 632 g of benzyl chloride over a period of 2-3 hours. The reaction mixture is then heated to reflux for several hours to ensure the reaction goes to completion.
-
Workup and Purification: After cooling, the reaction mixture is worked up, typically by adding water and separating the organic layer. The crude product is then purified by vacuum distillation. The fraction distilling at 145–155 °C/5 mm Hg is collected.[10]
Key Chemical Reactions
Diethyl benzylmalonate is a versatile intermediate primarily due to the reactivity of its ester groups and the remaining α-hydrogen. These functionalities allow for further synthetic transformations.
-
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed under basic conditions (saponification) followed by acidification to yield benzylmalonic acid. Upon heating, this dicarboxylic acid readily undergoes decarboxylation to produce 3-phenylpropanoic acid. This classic sequence is a cornerstone of the malonic ester synthesis for producing substituted carboxylic acids.[2]
-
Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts diethyl benzylmalonate into 2-benzyl-1,3-propanediol, another valuable synthetic intermediate.[6][8][9]
-
Condensation Reactions: Diethyl benzylmalonate can participate in condensation reactions with various nucleophiles. For example, its condensation with 2-amino-benzimidazole is used to synthesize 3-benzyl-4-hydroxypyrimido[1,2-a]benzimidazole-2-one, a heterocyclic compound with potential biological activity.[6][8]
Figure 2: Key synthetic transformations of diethyl benzylmalonate.
Applications in Research and Drug Development
Diethyl benzylmalonate is a key starting material for a variety of compounds with applications in the pharmaceutical industry, including anticonvulsants, barbiturates, and central nervous system (CNS) depressants.[1][11]
Synthesis of CNS Depressants
One notable application is in the synthesis of substituted 4-hydroxypyrimido-[1,2-a]benzimidazol-2-ones.[11] These heterocyclic systems have been investigated for their central inhibitory effects. The synthesis involves the cyclocondensation of diethyl benzylmalonate with substituted 2-aminobenzimidazoles.[8][]
Figure 3: Logical pathway from diethyl benzylmalonate to potential CNS agents.
Advanced Catalysis
More recently, diethyl benzylmalonate has served as a versatile substrate in the development of advanced catalytic methods. Its electronic properties make it suitable for photoredox catalysis, which uses visible light to mediate reactions under mild conditions.[13] Furthermore, it is an excellent substrate for developing novel organocatalytic systems, particularly for asymmetric synthesis, which is critical for producing enantiomerically pure pharmaceutical intermediates.[13]
Safety and Handling
Diethyl benzylmalonate is considered to have low to moderate acute toxicity but may cause irritation upon contact with skin, eyes, or the respiratory tract.[1][14] The toxicological properties of the substance have not been fully investigated.[3][14]
-
Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[14] Avoid ingestion and inhalation. Wash hands thoroughly after handling.[14]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong acids, bases, and oxidizing agents.[1][3][14]
-
First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek medical attention.[5][14]
Conclusion
Diethyl benzylmalonate is a foundational reagent in organic chemistry with significant and ongoing relevance in research and industry. Its utility in the classic malonic ester synthesis provides a reliable route to a wide range of carboxylic acids and other derivatives. For drug development professionals, its role as a precursor to bioactive heterocyclic compounds and its adaptability as a substrate in modern catalytic research underscore its importance as a versatile tool in the synthesis of novel therapeutic agents. Proper understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the laboratory and beyond.
References
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